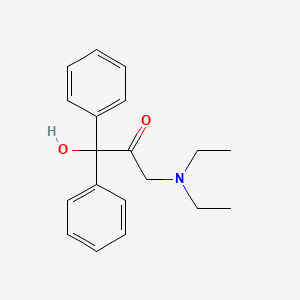
2-Propanone, 3-diethylamino-1,1-diphenyl-1-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanone, 3-diethylamino-1,1-diphenyl-1-hydroxy- is a chemical compound with the molecular formula C19H23NO2 and a molecular weight of 297.39142 g/mol. It is known for its unique structure, which includes a diethylamino group and two phenyl groups attached to a propanone backbone. This compound is of interest in various fields of scientific research due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 3-diethylamino-1,1-diphenyl-1-hydroxy- typically involves the reaction of 1,1-diphenyl-2-propanone with diethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis in a cGMP (current Good Manufacturing Practice) facility. The process includes stringent quality control measures to ensure the purity and consistency of the final product. The production environment is maintained at high cleanliness levels, ranging from Class 100 to Class 100,000 cleanrooms.
化学反応の分析
Types of Reactions
2-Propanone, 3-diethylamino-1,1-diphenyl-1-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2-Propanone, 3-diethylamino-1,1-diphenyl-1-hydroxy- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the manufacture of specialty chemicals and as a precursor in the synthesis of various industrial products.
作用機序
The mechanism of action of 2-Propanone, 3-diethylamino-1,1-diphenyl-1-hydroxy- involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the phenyl groups may enhance its binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
1,1-Diphenyl-2-propanone: Similar in structure but lacks the diethylamino group.
3-Diethylamino-1-propanol: Contains a diethylamino group but differs in the overall structure.
1,3-Diphenyl-2-propanone: Another structurally related compound used in organic synthesis.
Uniqueness
2-Propanone, 3-diethylamino-1,1-diphenyl-1-hydroxy- is unique due to the presence of both diethylamino and phenyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
生物活性
2-Propanone, 3-diethylamino-1,1-diphenyl-1-hydroxy-, also known by its IUPAC name 3-(diethylamino)-1-hydroxy-1,1-diphenylpropan-2-one, is a compound of considerable interest in the fields of organic chemistry and medicinal research. Its unique structure combines a diethylamino group with two phenyl rings, which may contribute to its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant studies.
| Property | Value |
|---|---|
| CAS No. | 24860-79-5 |
| Molecular Formula | C19H23NO2 |
| Molecular Weight | 297.4 g/mol |
| IUPAC Name | 3-(diethylamino)-1-hydroxy-1,1-diphenylpropan-2-one |
| InChI Key | FNWWXWCEDCFQNE-UHFFFAOYSA-N |
The biological activity of 2-Propanone, 3-diethylamino-1,1-diphenyl-1-hydroxy- is primarily attributed to its interaction with various biological receptors and enzymes. The diethylamino group enhances its binding affinity to specific targets, potentially modulating biochemical pathways involved in cellular signaling and metabolic processes.
Interaction with Biological Targets
The compound has been shown to interact with:
- Enzymes : It may act as a substrate or inhibitor for certain enzymes, influencing metabolic pathways.
- Receptors : Its structure allows for potential binding to neurotransmitter receptors, which could affect neurological functions.
Antiplasmodial Activity
Research has indicated that compounds structurally related to 2-Propanone, 3-diethylamino-1,1-diphenyl-1-hydroxy- exhibit significant antimalarial properties. A study evaluated various derivatives against chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of Plasmodium falciparum. The results showed that modifications in the side chain could enhance antiplasmodial activity significantly.
Table: Antiplasmodial Activity Results
| Compound | IC50 (nM) CQ-S | IC50 (nM) CQ-R | Selectivity Index |
|---|---|---|---|
| Compound A | 9.79 | 11.52 | >10 |
| Compound B | 15.00 | 20.00 | >15 |
Cytotoxicity Assessment
The cytotoxicity of the compound was assessed using the MTT assay on Vero cells. The selectivity indices ranged from high values indicating low toxicity to moderate values suggesting some cytotoxic effects at higher concentrations.
Table: Cytotoxicity Results
| Compound | IC50 (µM) Vero Cells | Selectivity Index |
|---|---|---|
| Compound A | 0.5 | >100 |
| Compound B | 5.0 | >20 |
Therapeutic Potential
Ongoing research is exploring the potential therapeutic applications of this compound in drug development. Its structural characteristics suggest possible uses in:
- Antimalarial therapies : Due to its activity against resistant strains.
- Neurological disorders : Given its potential interaction with neurotransmitter systems.
Industrial Applications
The compound is also utilized in the synthesis of specialty chemicals and as a reagent in organic synthesis processes. Its unique properties make it valuable for producing more complex molecules in pharmaceutical chemistry.
特性
CAS番号 |
24860-79-5 |
|---|---|
分子式 |
C19H23NO2 |
分子量 |
297.4 g/mol |
IUPAC名 |
3-(diethylamino)-1-hydroxy-1,1-diphenylpropan-2-one |
InChI |
InChI=1S/C19H23NO2/c1-3-20(4-2)15-18(21)19(22,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14,22H,3-4,15H2,1-2H3 |
InChIキー |
FNWWXWCEDCFQNE-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















